Ganodermanondiol

Übersicht

Beschreibung

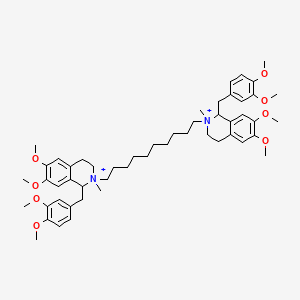

Ganodermanondiol is a triterpenoid found in Ganoderma lucidum, a species of the Basidiomycetes class . It has a variety of biological effects, including inhibitory activity against human immunodeficiency virus (HIV)-1 protease, anti-complement activity, and hepatoprotective action .

Synthesis Analysis

Ganodermanondiol is isolated from Ganoderma lucidum using ethanol extraction and ethyl acetate fractionation .Molecular Structure Analysis

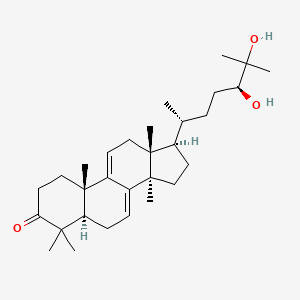

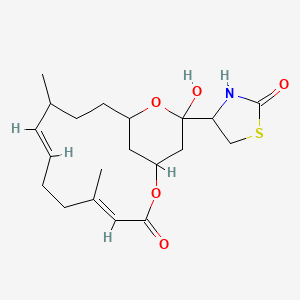

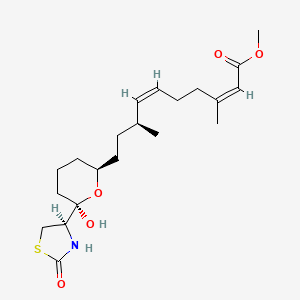

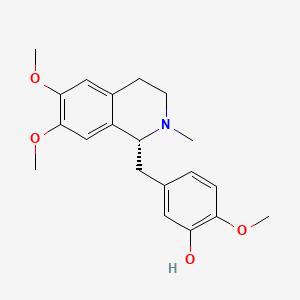

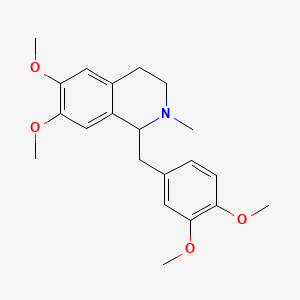

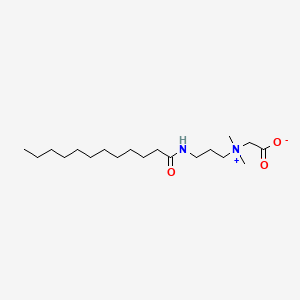

Ganodermanondiol has a triterpenoid structure . Its molecular formula is C30H48O3, with an average mass of 456.700 Da and a monoisotopic mass of 456.360352 Da .Chemical Reactions Analysis

Ganodermanondiol has been found to inhibit the activity and expression of cellular tyrosinase and the expression of tyrosinase-related protein-1 (TRP-1), TRP-2, and microphthalmia-associated transcription factor (MITF), thereby decreasing melanin production .Physical And Chemical Properties Analysis

Ganodermanondiol is a powder . Its density is 1.1±0.1 g/cm3, boiling point is 580.4±50.0 °C at 760 mmHg, and flash point is 318.9±26.6 °C .Wissenschaftliche Forschungsanwendungen

Melanogenesis Inhibition

Ganodermanondiol is found to inhibit melanogenesis, the process of melanin production. It inhibits the activity and expression of cellular tyrosinase, a key enzyme in melanin synthesis. It also reduces the expression of tyrosinase-related protein-1 (TRP-1), TRP-2, and microphthalmia-associated transcription factor (MITF), thereby decreasing melanin production . This property makes it a potential ingredient in skin care cosmetics, including “skin-whitening” products .

Anticancer Activity

Ganodermanondiol has been studied for its potential anticancer properties. While specific studies on Ganodermanondiol were not found in the search results, Ganoderma species, from which Ganodermanondiol is derived, have been extensively studied for their anticancer activities .

Cytotoxic Activity

Ganodermanondiol has been found to exhibit cytotoxic activity. This property is crucial in the development of drugs that can kill or inhibit the growth of harmful cells, such as cancer cells .

Antiallergic Activity

Ganodermanondiol, along with other compounds from Ganoderma species, has been studied for potential antiallergic activities .

Neuroprotective Activity

Ganoderma species have been found to exhibit neuroprotective activities. While specific studies on Ganodermanondiol were not found in the search results, it is possible that Ganodermanondiol, as a compound derived from Ganoderma, may also possess neuroprotective properties .

Potential Use in Cosmetics

Due to its melanogenesis inhibitory properties, Ganodermanondiol has great potential as an ingredient in skin care cosmetics .

Wirkmechanismus

Target of Action

Ganodermanondiol, a bioactive compound isolated from Ganoderma lucidum , primarily targets tyrosinase , a key enzyme involved in melanin synthesis . It also interacts with tyrosinase-related proteins-1 (TRP-1) and TRP-2 , as well as the microphthalmia-associated transcription factor (MITF) . These proteins play crucial roles in melanogenesis, the process of melanin production .

Mode of Action

Ganodermanondiol inhibits the activity and expression of cellular tyrosinase and decreases the expression of TRP-1, TRP-2, and MITF . This results in a reduction in melanin production . Furthermore, ganodermanondiol contributes to the reduction in MITF expression and melanin production through the inhibition of CREB phosphorylation .

Biochemical Pathways

Ganodermanondiol affects the mitogen-activated protein kinase (MAPK) cascade and the cyclic adenosine monophosphate (cAMP)-dependent signaling pathway . These pathways are involved in the melanogenesis of B16F10 melanoma cells . By influencing these pathways, ganodermanondiol can regulate melanin production and thus impact skin pigmentation .

Pharmacokinetics

Ganoderma lucidum, from which ganodermanondiol is derived, is used in various forms such as powder, tea, and dietary supplements , suggesting that the compound may be bioavailable in these forms.

Result of Action

The molecular and cellular effects of ganodermanondiol’s action include the inhibition of tyrosinase activity and expression, decreased expression of TRP-1, TRP-2, and MITF, and reduced melanin production . These effects contribute to its potential use in skin care products, particularly those aimed at skin whitening .

Zukünftige Richtungen

Ganodermanondiol has been attracting attention due to its wide variety of biological activities and potential as an ingredient in skin care cosmetics, including “skin-whitening” products . Its inhibitory effect on tyrosinase will contribute to the use of Ganoderma lucidum in the preparation of skin care products in the future .

Eigenschaften

IUPAC Name |

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJIHHYEPHRIET-XEFAKFPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910578 | |

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganodermanondiol | |

CAS RN |

107900-76-5 | |

| Record name | Ganodermanondiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107900-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganodermanondiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,6R,7S)-6-Bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane](/img/structure/B1674559.png)